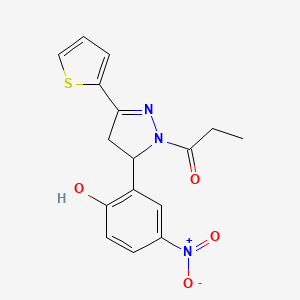

1-(5-(2-hydroxy-5-nitrophenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)propan-1-one

Description

This compound belongs to the pyrazoline class of heterocyclic molecules, characterized by a five-membered ring containing two nitrogen atoms. Its structure includes a 2-hydroxy-5-nitrophenyl substituent at the 5-position of the pyrazoline ring, a thiophen-2-yl group at the 3-position, and a propan-1-one moiety at the 1-position. Pyrazoline derivatives are widely studied for their biological activities, including antimicrobial, antitumor, and anti-inflammatory properties . The presence of electron-withdrawing (nitro) and electron-donating (hydroxy) groups on the phenyl ring, combined with the thiophene heterocycle, may influence its electronic properties and intermolecular interactions, such as hydrogen bonding .

Properties

IUPAC Name |

1-[3-(2-hydroxy-5-nitrophenyl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]propan-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15N3O4S/c1-2-16(21)18-13(9-12(17-18)15-4-3-7-24-15)11-8-10(19(22)23)5-6-14(11)20/h3-8,13,20H,2,9H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WUJQCBQAKUHWKM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(=O)N1C(CC(=N1)C2=CC=CS2)C3=C(C=CC(=C3)[N+](=O)[O-])O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15N3O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

345.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(5-(2-hydroxy-5-nitrophenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)propan-1-one typically involves multi-step organic reactions. One common approach is the condensation of 2-hydroxy-5-nitrobenzaldehyde with thiophene-2-carboxaldehyde in the presence of a base to form an intermediate chalcone. This intermediate is then subjected to cyclization with hydrazine hydrate to form the pyrazole ring. The final step involves the addition of propanone to the pyrazole ring under acidic or basic conditions to yield the target compound.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction time.

Chemical Reactions Analysis

Types of Reactions: 1-(5-(2-hydroxy-5-nitrophenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)propan-1-one can undergo various chemical reactions, including:

Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst or sodium borohydride.

Substitution: The thiophene ring can undergo electrophilic substitution reactions, such as halogenation or nitration, under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Potassium permanganate, chromium trioxide, or other strong oxidizing agents.

Reduction: Hydrogen gas with palladium catalyst, sodium borohydride, or other reducing agents.

Substitution: Halogens (e.g., chlorine, bromine) or nitrating agents (e.g., nitric acid) under acidic conditions.

Major Products:

Oxidation: Formation of a carbonyl derivative.

Reduction: Formation of an amino derivative.

Substitution: Formation of halogenated or nitrated derivatives.

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties. It has shown effectiveness against various bacterial strains, suggesting its potential as a therapeutic agent in treating infections. The mechanism involves disrupting microbial cell membranes and inhibiting essential enzymes required for bacterial survival .

Antioxidant Properties

The compound acts as an antioxidant, scavenging free radicals and enhancing the body's defense mechanisms against oxidative stress. This property is crucial for developing supplements aimed at preventing oxidative damage in cells, which is linked to various chronic diseases .

Anti-inflammatory and Anticancer Activities

Studies have demonstrated that the compound inhibits pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX). Furthermore, it induces apoptosis in cancer cells by activating caspases and inhibiting pathways essential for cell proliferation. These findings position it as a candidate for drug development targeting inflammatory diseases and cancer .

Agrochemicals

The structural features of 1-(5-(2-hydroxy-5-nitrophenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)propan-1-one suggest potential applications in agrochemicals, particularly as a pesticide or herbicide. Its ability to disrupt biological processes in pests could lead to the development of effective crop protection agents. Ongoing research is required to evaluate its efficacy and safety in agricultural applications .

Materials Science

The compound's conjugated structure allows it to be explored in the field of organic electronics. Its properties could be harnessed for developing organic semiconductors or photovoltaic materials. Research into the electronic properties of similar compounds suggests that they may have applications in organic light-emitting diodes (OLEDs) and organic solar cells .

Case Study 1: Antimicrobial Efficacy

A study conducted on the antimicrobial properties of this compound involved testing against common pathogens such as Staphylococcus aureus and Escherichia coli. Results showed significant inhibition zones, indicating strong antibacterial activity. The study concluded that this compound could serve as a lead structure for developing new antibiotics.

Case Study 2: Antioxidant Activity

In vitro assays evaluated the antioxidant capacity of the compound using DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging methods. The results indicated that it effectively reduced DPPH radicals, demonstrating its potential as an antioxidant agent.

Mechanism of Action

The mechanism of action of 1-(5-(2-hydroxy-5-nitrophenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)propan-1-one depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions. The presence of multiple functional groups allows for diverse interactions with molecular targets, potentially leading to various biological effects.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Pyrazoline Derivatives

Table 1: Key Structural and Functional Differences

Key Observations:

The thiophen-2-yl group at the 3-position is a common feature in bioactive pyrazolines, contributing to π-π stacking interactions in crystal structures .

Biological Activity :

- Compounds with chlorophenyl and isopropylphenyl substituents (e.g., ) exhibit confirmed antimicrobial and antitumor activities, suggesting that the target compound’s nitro and hydroxy groups could modulate similar effects.

- The nitro group in the target compound is analogous to the 4-nitrophenyl derivative in , which is associated with increased reactivity in electrophilic substitutions.

Crystallographic Data :

- Pyrazoline derivatives with hydroxy or nitro groups often exhibit well-defined hydrogen-bonding networks. For example, the compound in forms intermolecular O–H···O bonds, while the nitro group in participates in C–H···O interactions. The target compound’s 2-hydroxy-5-nitrophenyl group is expected to form similar stabilizing interactions .

Biological Activity

The compound 1-(5-(2-hydroxy-5-nitrophenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)propan-1-one is a pyrazole derivative that has garnered attention due to its potential biological activities. Pyrazoles and their derivatives are known for a wide range of pharmacological effects, including anti-inflammatory, anticancer, antibacterial, and antiviral properties. This article explores the biological activity of this specific compound, supported by data from various studies.

Chemical Structure

The molecular formula of the compound is . Its structure features a pyrazole ring, a thiophene moiety, and a nitrophenol group, which are critical for its biological activity.

Anticancer Activity

Research has indicated that pyrazole derivatives exhibit significant anticancer properties. For example, compounds similar to the one have shown promising results in inhibiting cancer cell proliferation. A study reported that pyrazole derivatives could inhibit the growth of various cancer cell lines with IC50 values ranging from 0.07 µM to 0.08 µM against MCF-7 cells (human breast cancer) . The mechanism often involves the inhibition of key enzymes involved in tumor growth.

Anti-inflammatory Properties

The anti-inflammatory activity of pyrazole derivatives is well-documented. The compound has been evaluated using the Human Red Blood Cell (HRBC) membrane stabilization method, where it demonstrated substantial anti-inflammatory effects comparable to standard drugs like Indomethacin . This suggests its potential as an anti-inflammatory agent.

Antimicrobial Activity

The antimicrobial efficacy of pyrazole compounds has also been explored. Studies have shown that certain derivatives possess significant antibacterial and antifungal activities. The presence of electron-donating groups in the structure enhances this activity . The compound's ability to disrupt microbial cell walls or inhibit essential metabolic pathways contributes to its antimicrobial effectiveness.

Data Tables

| Biological Activity | Method of Evaluation | Results |

|---|---|---|

| Anticancer | MTT Assay | IC50 = 0.07 µM (MCF-7) |

| Anti-inflammatory | HRBC Membrane Stabilization | Comparable to Indomethacin |

| Antimicrobial | Disk Diffusion Method | Significant inhibition zones observed |

Case Studies

- Anticancer Study : A series of pyrazole derivatives were synthesized and tested against various cancer cell lines. The compound demonstrated potent antiproliferative activity with a notable selectivity towards cancer cells over normal cells .

- Anti-inflammatory Assessment : In an animal model, the compound was administered to evaluate its effect on carrageenan-induced paw edema in rats. Results indicated a significant reduction in edema compared to control groups, supporting its potential as an anti-inflammatory agent .

- Antimicrobial Evaluation : In vitro studies revealed that the compound exhibited strong antibacterial activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) was determined for several strains, confirming its broad-spectrum antimicrobial properties .

Q & A

Q. What are the recommended methodologies for synthesizing this compound, and how can reaction efficiency be optimized?

A multistep synthesis strategy is advised:

- Claisen-Schmidt condensation : React 2-hydroxy-5-nitroacetophenone with thiophene-2-carboxaldehyde to form a chalcone intermediate.

- Cyclization : Treat the chalcone with hydrazine hydrate in ethanol under reflux (2–4 hours) to form the pyrazoline core. Optimize yield by adjusting molar ratios (e.g., 1:1.2 chalcone-to-hydrazine) .

- Purification : Recrystallize from a DMF-EtOH (1:1) mixture to remove byproducts .

- Functionalization : Introduce the propan-1-one moiety via nucleophilic substitution or amidation, using coupling agents like HOBt/TBTU in anhydrous DMF .

Q. How can spectroscopic and crystallographic techniques validate the compound’s structure?

- Single-crystal X-ray diffraction : Resolve bond lengths, angles, and dihedral angles (e.g., N1–C4–C5–C6 torsion angle ~175°) to confirm stereochemistry .

- NMR spectroscopy : Analyze and shifts for the pyrazoline ring (δ 3.5–4.5 ppm for diastereotopic protons) and nitro group (δ 8.2–8.5 ppm) .

- Mass spectrometry : Confirm molecular weight via ESI-MS (expected [M+H] ~380–400 m/z) .

Q. What preliminary assays are suitable for screening its biological activity?

- Anticancer : Use MTT assays on cancer cell lines (e.g., HeLa, MCF-7) at concentrations of 10–100 μM, monitoring IC values .

- Antimicrobial : Perform agar diffusion assays against E. coli and S. aureus, with zones of inhibition >10 mm indicating potency .

- Antioxidant : Measure DPPH radical scavenging activity at 517 nm; IC <50 μM suggests strong activity .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) be systematically investigated?

- Substituent variation : Synthesize analogs with halogens (Cl, F), methoxy, or alkyl groups at the phenyl and thiophene positions. Test activity changes to identify critical pharmacophores .

- Computational modeling : Perform molecular docking (e.g., AutoDock Vina) against targets like COX-2 or EGFR, correlating binding affinity (ΔG < -8 kcal/mol) with experimental IC .

Q. What strategies address low regioselectivity during cyclization?

- Solvent optimization : Use polar aprotic solvents (e.g., DMF) to stabilize transition states and improve regioselectivity >90% .

- Catalytic additives : Introduce Lewis acids (e.g., ZnCl) to direct hydrazine attack to the α,β-unsaturated ketone .

- Kinetic monitoring : Track reaction progress via TLC (hexane:EtOAc 3:1) to isolate intermediates and minimize side products .

Q. How can computational tools predict pharmacokinetic properties?

- ADMET prediction : Use SwissADME to assess bioavailability (e.g., Lipinski’s rule compliance) and blood-brain barrier permeability (logBB < 0.3) .

- Molecular dynamics (MD) simulations : Simulate solvation in a lipid bilayer (GROMACS) to estimate membrane permeability (logP ~2.5–3.5) .

Q. What experimental designs elucidate multitarget mechanisms of action?

- Kinase profiling : Screen against a panel of 50 kinases (e.g., JAK2, CDK2) at 10 μM; inhibition >70% indicates polypharmacology .

- Transcriptomics : Treat cells (e.g., HepG2) and analyze RNA-seq data to identify dysregulated pathways (e.g., apoptosis, NF-κB) .

- In vivo validation : Use xenograft models (e.g., BALB/c mice) to correlate tumor volume reduction (≥50%) with target modulation .

Data Contradiction Analysis

- Crystallographic vs. NMR data : If X-ray data (e.g., bond angles) conflict with NMR-derived conformers, perform DFT calculations (B3LYP/6-31G*) to resolve discrepancies .

- Bioactivity variability : Address inconsistent IC values across cell lines by standardizing assay conditions (e.g., serum concentration, passage number) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.